molecular formula C11H10O4 B1256733 6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one CAS No. 16574-11-1

6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one

Cat. No. B1256733
CAS RN: 16574-11-1
M. Wt: 206.19 g/mol
InChI Key: PXTMNPOEAJPRQE-UHFFFAOYSA-N
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Description

“6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one” is a coumarin derivative . It is an orally active natural compound with potent anti-oxidant and anti-inflammatory activities . It has been found to inhibit myeloperoxidase activity and reduce IL-6 level .


Synthesis Analysis

The synthesis of coumarin derivatives, including “6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one”, has been a subject of interest for many organic and pharmaceutical chemists . The most widely used method for their synthesis is the Pechmann reaction, which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst .


Molecular Structure Analysis

The molecular formula of “6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one” is C11H10O4 . Its average mass is 206.195 Da and its monoisotopic mass is 206.057907 Da .


Chemical Reactions Analysis

Coumarin derivatives, including “6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one”, have been synthesized through various methods such as von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .

Scientific Research Applications

Synthetic Protocols for Chromenones

Chromenones, including compounds like 6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one, are crucial due to their pharmacological relevance. They serve as core structures in secondary metabolites. Synthetic protocols for such compounds have been extensively reviewed, highlighting the importance of Suzuki coupling reactions, reactions of 3-formylcoumarin with bis(silylenol ethers), and metal or base-catalyzed cyclizations among others. These synthetic approaches are vital for producing biologically active compounds in sufficient quantities for further research and application in drug development (Mazimba, 2016).

Antioxidant Activity and Chemical Attributes

The chemical attributes of the 2H-chromen-2-one core, including its aromatic ring and oxygen atoms in the lactone ring, allow for a broad range of biological activities. These include anticoagulant, anti-neurodegenerative, and antioxidant activities. The antioxidant properties, in particular, are attributed to the radical delocalization within the 2H-chromen-2-one nucleus, making coumarins effective free radical scavengers. This chemical basis for antioxidant activity underscores the potential for 6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one and related compounds in developing antioxidant therapies (Torres et al., 2014).

Biomedical Applications

In the biomedical sphere, the properties of polyhydroxyalkanoates (PHAs), a class of compounds related to chromenones, have been manipulated to suit various medical applications, including surgical sutures, scaffolds, and drug delivery systems. The biocompatibility, biodegradability, and non-toxic nature of these compounds make them ideal candidates for medical use, highlighting a potential area of application for 6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one based derivatives (Grigore et al., 2019).

Material Science Applications

The use of carbohydrate polymers as corrosion inhibitors for metal substrates in various media demonstrates the application of naturally occurring biopolymers in material science. This application area extends the relevance of chromenone derivatives to fields beyond pharmacology and medicine, showcasing their versatility and potential in developing new material technologies (Umoren & Eduok, 2016).

Mechanism of Action

While the exact mechanism of action of “6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one” is not specified in the search results, coumarin derivatives have been tested for various biological activities such as anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Future Directions

Given the significant biological and pharmaceutical properties of coumarins, there is considerable interest in developing new and superior methods for the synthesis of coumarin derivatives . Future research may focus on providing the most effective and cost-effective methods to synthesize novel chromanone analogs .

properties

IUPAC Name

6,7-dihydroxy-3,4-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-5-6(2)11(14)15-10-4-9(13)8(12)3-7(5)10/h3-4,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTMNPOEAJPRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585885
Record name 6,7-Dihydroxy-3,4-dimethyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one

CAS RN

16574-11-1
Record name 6,7-Dihydroxy-3,4-dimethyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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